molecular formula C17H26N2O4 B12244063 Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate

Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate

Cat. No.: B12244063
M. Wt: 322.4 g/mol
InChI Key: QXGSUZNSCQZRGB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine derivative, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Derivative: The pyridine derivative is introduced through a nucleophilic substitution reaction, where the piperidine ring acts as a nucleophile.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 4-(1,2-dimethyl-6-oxopyridin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-12-10-14(11-15(20)18(12)5)22-13-6-8-19(9-7-13)16(21)23-17(2,3)4/h10-11,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSUZNSCQZRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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